molecular formula C8H9ClO2 B1351842 4-Chloro-2-methoxybenzyl alcohol CAS No. 90296-27-8

4-Chloro-2-methoxybenzyl alcohol

Cat. No. B1351842
CAS RN: 90296-27-8
M. Wt: 172.61 g/mol
InChI Key: AXXPZAITCCIOIA-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzyl alcohol, also referred to as (4-chloro-2-methoxyphenyl)methanol, is an organic compound with the molecular formula C8H9ClO2 . It has an average mass of 172.609 Da and a monoisotopic mass of 172.029114 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxybenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a benzyl alcohol group . This structure contributes to its physical and chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-methoxybenzyl alcohol are not available, alcohols in general can undergo several types of reactions, including oxidation, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

4-Chloro-2-methoxybenzyl alcohol has a density of 1.2±0.1 g/cm3, a boiling point of 268.2±25.0 °C at 760 mmHg, and a flash point of 116.0±23.2 °C . It also has a molar refractivity of 44.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 139.2±3.0 cm3 .

Scientific Research Applications

  • It’s used as a reagent for various chemical organic reactions .
  • It could potentially be used in the synthesis of quinolines .
  • It might be used as a fragrance and flavorant .

Remember, handling of chemical substances should only be done by trained individuals following appropriate safety procedures, as this compound may be harmful if improperly handled . If you’re planning to use this compound in a lab setting, please make sure to refer to the Material Safety Data Sheet (MSDS) and follow all relevant safety guidelines.

  • Organic Synthesis Reagent : This compound is often used as a reagent in various chemical organic reactions . The specific reactions it’s used in would depend on the properties of the compound, such as its reactivity.

  • Synthesis of Quinolines : It could potentially be used in the synthesis of quinolines . Quinolines are a class of compounds that are widely used in medicinal chemistry and have various biological activities.

  • Fragrance and Flavorant : This compound might be used as a fragrance and flavorant . It could potentially be used in the formulation of perfumes or in the food and beverage industry to impart a specific flavor or aroma.

Remember, handling of chemical substances should only be done by trained individuals following appropriate safety procedures, as this compound may be harmful if improperly handled . If you’re planning to use this compound in a lab setting, please make sure to refer to the Material Safety Data Sheet (MSDS) and follow all relevant safety guidelines.

Safety And Hazards

4-Chloro-2-methoxybenzyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

(4-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXPZAITCCIOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxybenzyl alcohol

CAS RN

55685-75-1
Record name 4 Chloro-2-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
… 4-Chloro-2-methoxybenzyl Alcohol (62). A mixture of 4-chloro-2-methoxybenzoicacid (5.00 g… from pentane to give 0.234 g (58%) of 4-chloro-2-methoxybenzyl alcohol: mp 47-49 C (lit.15)…
Number of citations: 48 pubs.acs.org

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